molecular formula C7H6FNO2 B045272 2-Fluoro-4-nitrotoluene CAS No. 1427-07-2

2-Fluoro-4-nitrotoluene

Cat. No.: B045272
CAS No.: 1427-07-2
M. Wt: 155.13 g/mol
InChI Key: WIQISTBTOQNVCE-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the ortho and para positions, respectively. This compound is a pale yellow to yellow crystalline solid and is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

2-Fluoro-4-nitrotoluene is a synthetic compound used in organic synthesis transformations It’s known that the compound interacts with various enzymes and catalysts during its transformation into other compounds .

Mode of Action

The compound’s mode of action involves its interaction with these enzymes and catalysts. For instance, the methyl unit in its structure can be converted to the corresponding carboxyl group under the action of strong oxidants, and the nitro group can be converted to the corresponding amino unit under the action of reducing agents .

Biochemical Pathways

It’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its involvement in the biochemical pathway leading to this compound. More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 31-35 °c and a boiling point of 65-68 °c/2 mmhg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its transformation into other compounds. For instance, it’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its role in the formation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-nitrotoluene can be synthesized through various methods. One common method involves the nitration of 2-fluorotoluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the fluorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Fluoro-4-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-4-nitrotoluene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving the synthesis of biologically active compounds.

    Medicine: It is a precursor in the synthesis of potential drug candidates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other related compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162131
Record name 2-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-07-2
Record name 2-Fluoro-1-methyl-4-nitrobenzene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-fluoro-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Fluoro-4-nitrotoluene in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself, but a crucial starting material in the multi-step synthesis of Enzalutamide [, ]. This drug is used in the treatment of castration-resistant prostate cancer. The chemical reactivity of this compound, specifically the nitro group and the benzylic methyl group, allows for a series of transformations that ultimately lead to the complex structure of Enzalutamide.

Q2: Can you describe a typical synthetic route from this compound to Enzalutamide?

A2: The synthesis usually involves the following key steps []:

    Q3: What are the advantages of the synthetic routes described in the research for producing 4-amino-2-fluoro-N-methylbenzamide?

    A3: The research highlights several advantages of the described synthetic methods [, ]:

    • Environmental Considerations: One of the studies emphasizes reduced waste generation and the possibility of recycling catalysts and solvents, contributing to a greener synthesis [].

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